2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol
CAS No.:
Cat. No.: VC13478865
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO |
|---|---|
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | 2-[cyclopropyl(1-phenylpropyl)amino]ethanol |
| Standard InChI | InChI=1S/C14H21NO/c1-2-14(12-6-4-3-5-7-12)15(10-11-16)13-8-9-13/h3-7,13-14,16H,2,8-11H2,1H3 |
| Standard InChI Key | GGSPMMIVUKYXFJ-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)N(CCO)C2CC2 |
| Canonical SMILES | CCC(C1=CC=CC=C1)N(CCO)C2CC2 |
Introduction
Structural Characteristics and Nomenclature
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2) is a tertiary amine derivative characterized by:
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A cyclopropyl ring fused to a 1-phenyl-propyl group.
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An aminoethanol backbone, featuring a hydroxyl group (-OH) and a secondary amine (-NH-) linked to an ethanol chain.
Key Structural Data
The compound’s cyclopropyl ring introduces ring strain, influencing its reactivity and potential bioactivity. The 1-phenyl-propyl moiety enhances hydrophobicity, while the aminoethanol group contributes to hydrogen-bonding capacity.
Synthesis and Preparation
Challenges and Considerations
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Stereochemical Control: The cyclopropane ring’s geometry (e.g., cis/trans) may require chiral resolution or stereoselective catalysts .
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Purification: Chromatographic methods (e.g., HPLC) are necessary to isolate the compound from byproducts.
Spectroscopic Characterization
Key Analytical Techniques
Biological Activity and Applications
Comparative Analysis with Related Compounds
Future Directions and Research Gaps
Areas for Further Study
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SAR (Structure-Activity Relationship) Optimization:
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In Vivo Efficacy:
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Computational Modeling:
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